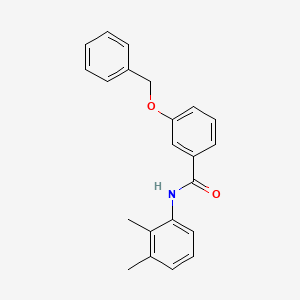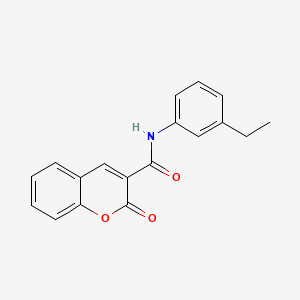
3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide, also known as BDB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BDB belongs to the class of benzamide derivatives and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide may alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth. 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-kB) signaling pathway, which is involved in inflammation and cell survival. By inhibiting NF-kB, 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide may reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and reduction of pain. 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the maintenance of healthy tissues. Additionally, 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide has been shown to reduce the activity of enzymes and signaling pathways that are involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer, inflammation, and pain. 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide has been shown to have potent anti-cancer and anti-inflammatory effects, making it a promising candidate for the development of new drugs. However, there are also some limitations to using 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide.
Zukünftige Richtungen
There are several future directions for the research of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide. One area of research is the development of new drugs based on the structure of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide. By modifying the structure of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide, it may be possible to develop more potent and specific drugs for the treatment of cancer, inflammation, and pain. Another area of research is the investigation of the mechanism of action of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide. By understanding the biochemical and physiological effects of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide, it may be possible to develop new drugs that target specific enzymes and signaling pathways. Finally, further research is needed to investigate the potential side effects and toxicity of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
The synthesis of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide involves the reaction of 2,3-dimethylaniline with benzoyl chloride, followed by the reaction of the resulting N-(2,3-dimethylphenyl)benzamide with benzyl bromide. The final product, 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide, is obtained by the reaction of the intermediate with sodium hydroxide. The synthesis of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide is a multi-step process that requires careful attention to reaction conditions and purification techniques.
Wissenschaftliche Forschungsanwendungen
3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide has been studied for its potential as a therapeutic agent in various scientific research applications. One of the most promising areas of research is the use of 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide as an anti-cancer agent. Studies have shown that 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, 3-(benzyloxy)-N-(2,3-dimethylphenyl)benzamide has been studied for its potential as an analgesic agent, as it has been shown to reduce pain in animal models.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-16-8-6-13-21(17(16)2)23-22(24)19-11-7-12-20(14-19)25-15-18-9-4-3-5-10-18/h3-14H,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWUGBWFWCEOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate](/img/structure/B5701474.png)
![N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5701488.png)
![methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B5701490.png)

![5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701513.png)



![N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5701532.png)


![N-{[(2-phenylethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5701538.png)
![N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5701539.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B5701548.png)